molecular formula C8H11BrN2O2 B8094858 Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide CAS No. 7593-58-0

Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide

Cat. No.: B8094858
CAS No.: 7593-58-0
M. Wt: 247.09 g/mol
InChI Key: OSBXBBIVRRPTPE-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide typically involves the reaction of pyridazine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature of around 60-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide as a corrosion inhibitor involves its adsorption onto the metal surface. The compound forms a protective layer that prevents the metal from coming into contact with corrosive agents, such as acids or salts. This adsorption process follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface .

Comparison with Similar Compounds

Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide can be compared with other similar compounds, such as:

    1-decylpyridazin-1-ium iodide: (DPI)

    1-tetradecylpyridazin-1-ium iodide: (TPI)

These compounds also exhibit corrosion inhibition properties and are used in similar applications. this compound is unique due to its specific molecular structure, which provides enhanced stability and adsorption efficiency .

Properties

IUPAC Name

ethyl 2-pyridazin-1-ium-1-ylacetate;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O2.BrH/c1-2-12-8(11)7-10-6-4-3-5-9-10;/h3-6H,2,7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXBBIVRRPTPE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC=N1.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444085
Record name Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7593-58-0
Record name Pyridazinium, 1-(2-ethoxy-2-oxoethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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